molecular formula C9H9Cl2NO2 B8727986 N-(3,4-dichlorophenyl)-N-methylglycine

N-(3,4-dichlorophenyl)-N-methylglycine

Cat. No.: B8727986
M. Wt: 234.08 g/mol
InChI Key: ACWKJOAUGLZBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)-N-methylglycine (CAS: 431979-36-1) is a glycine derivative featuring a 3,4-dichlorophenyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₉H₉Cl₂NO₄S, with a molecular weight of 298.13 g/mol . The compound’s structure combines a polar glycine backbone with hydrophobic aromatic and sulfonyl groups, enabling diverse interactions in biological and chemical systems. It has been studied for applications in agrochemicals and pharmaceuticals, particularly due to the bioactivity imparted by the 3,4-dichlorophenyl moiety .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-(3,4-dichloro-N-methylanilino)acetic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

ACWKJOAUGLZBCQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of chlorine atoms on the phenyl ring significantly influences biological activity:

  • N-(3,4-Dichlorophenyl)-N-methylglycine exhibits strong plant growth-regulating activity, comparable to commercial agents like 2,4-dichlorophenoxyacetic acid (2,4-D) .
  • N-(2,4-Dichlorophenyl)-N-methylglycine (CAS: 884987-17-1) shows reduced herbicidal potency, highlighting the importance of the 3,4-dichloro configuration for optimal interaction with auxin receptors .
  • N-(3,5-Dichlorophenyl)-N-methylglycine derivatives, such as iprodione metabolites, are less effective as growth regulators but are used as fungicides, demonstrating how substituent positioning alters target specificity .

Functional Group Modifications

Replacing the glycine backbone or sulfonyl group alters physicochemical and functional properties:

Compound Name Functional Group Molecular Weight Key Application Selectivity/Potency
This compound Glycine + sulfonyl 298.13 Plant growth regulation High auxin-like activity
N-(3,4-Dichlorophenyl)propanamide Amide 218.08 Herbicide (propanil) Targets acetolactate synthase
N-(3,4-Dichlorophenyl)-N´-methylurea Urea 235.09 Linuron metabolite Persistence in soil ecosystems
BD 1008 (dihydrobromide salt) Piperidine + amine 525.23 Sigma receptor ligand High affinity for σ-1 receptors

Key Observations :

  • The glycine-sulfonyl combination in this compound enhances water solubility compared to urea or amide derivatives, improving bioavailability .
  • Urea and amide derivatives (e.g., propanil) exhibit higher environmental persistence due to slower hydrolysis .

Pharmacological Derivatives

In MAO-B inhibitors, the 3,4-dichlorophenyl group improves selectivity and potency:

  • Indole-based MAO-B inhibitors with a 3,4-dichlorophenyl substituent show 10-fold higher activity than alkyl-substituted analogs, attributed to enhanced hydrophobic interactions in the enzyme’s binding pocket .
  • This compound derivatives fused with pyrimidine (e.g., DT381) demonstrate antitumor activity against gastric cancer cells (IC₅₀: ~755 nM) , whereas simpler glycine derivatives are more effective in plant science applications .

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